molecular formula C12H10N2O2 B574818 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) CAS No. 174713-68-9

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI)

Cat. No.: B574818
CAS No.: 174713-68-9
M. Wt: 214.224
InChI Key: NBVCWXKEBXKMGN-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) is an organic compound that features a pyridine ring substituted with a cyano group at the third position, an ethoxy group at the second position, and a furan ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with 2-ethoxy-4-furanboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.

Another approach involves the direct functionalization of 3-cyanopyridine using ethoxy and furan substituents through a series of electrophilic aromatic substitution reactions. This method may require the use of strong acids or bases and specific reaction conditions to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine or furan rings. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) under basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Introduction of various alkyl, aryl, or functional groups depending on the reagents used.

Scientific Research Applications

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes or as a building block for more complex molecules.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, with its targets. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile,2-ethoxy-4-(2-thienyl)-(9CI): Similar structure but with a thiophene ring instead of a furan ring.

    3-Pyridinecarbonitrile,2-methoxy-4-(2-furanyl)-(9CI): Similar structure but with a methoxy group instead of an ethoxy group.

    3-Pyridinecarbonitrile,2-ethoxy-4-(3-furanyl)-(9CI): Similar structure but with the furan ring attached at a different position.

Uniqueness

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI) is unique due to the specific combination of substituents on the pyridine ring. This unique arrangement can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

174713-68-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.224

IUPAC Name

2-ethoxy-4-(furan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10(8-13)9(5-6-14-12)11-4-3-7-16-11/h3-7H,2H2,1H3

InChI Key

NBVCWXKEBXKMGN-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1C#N)C2=CC=CO2

Synonyms

3-Pyridinecarbonitrile,2-ethoxy-4-(2-furanyl)-(9CI)

Origin of Product

United States

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